molecular formula C17H24FN3O2 B5500485 2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol

2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol

Cat. No.: B5500485
M. Wt: 321.4 g/mol
InChI Key: SHCCTVZOVPWVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol is a useful research compound. Its molecular formula is C17H24FN3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.18525518 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding Affinity and Selectivity at D2-like Receptors

A study highlighted the importance of arylcycloalkylamines, such as phenyl piperidines and piperazines, which include arylalkyl substituents contributing to the potency and selectivity of binding affinity at D2-like receptors. The research synthesized agents to explore the contributions of pharmacophoric groups, demonstrating that the composite structure of these molecules is responsible for their selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in a wide range of drugs with therapeutic uses across various conditions. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, highlighting the flexibility and importance of piperazine-based molecules in drug discovery (Rathi et al., 2016).

Synthesis and Chemical Transformations

The compound is also relevant in chemical synthesis and transformations. For instance, studies on nucleophilic aromatic substitution reactions or the synthesis of key intermediates for manufacturing certain pharmaceuticals highlight the chemical versatility and utility of structures related to "2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol" in preparing complex molecules (Pietra & Vitali, 1972; Qiu et al., 2009).

Biological Activities and Applications

The compound's structural motifs are part of broader research into piperazine derivatives' biological activities, including potential antifungal, antimycobacterial, and anticancer applications. These studies underscore the promise of piperazine and related structures in developing new therapeutics (Xu & Li, 2011; Girase et al., 2020).

Properties

IUPAC Name

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-15-5-1-2-6-16(15)20-10-8-19(9-11-20)14-4-3-7-21(12-14)17(23)13-22/h1-2,5-6,14,22H,3-4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCTVZOVPWVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CO)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.